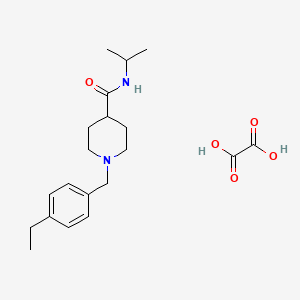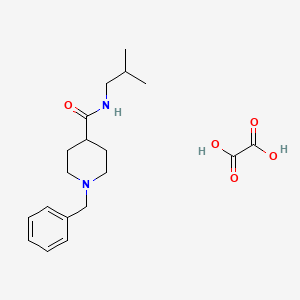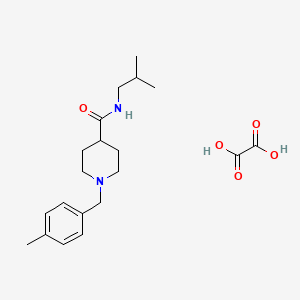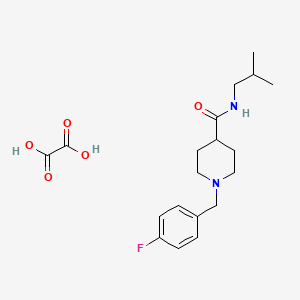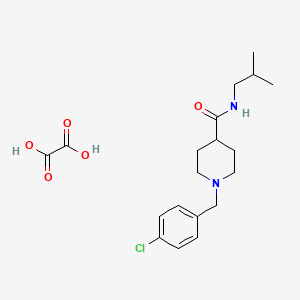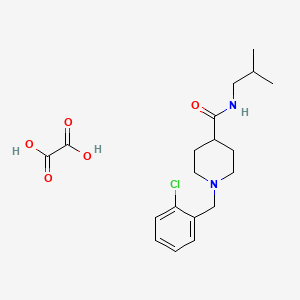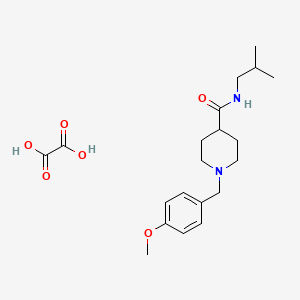
N-isobutyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate
Overview
Description
N-isobutyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate, also known as IBMPFD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IBMPFD is a selective antagonist for the α7 nicotinic acetylcholine receptor, which has been implicated in a variety of physiological and pathological processes. In
Mechanism of Action
N-isobutyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate is a selective antagonist for the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. The α7 nicotinic acetylcholine receptor is involved in several physiological processes, including learning and memory, attention, and synaptic plasticity. This compound binds to the α7 nicotinic acetylcholine receptor and prevents its activation by acetylcholine, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
N-isobutyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate has several advantages for lab experiments. It is a selective antagonist for the α7 nicotinic acetylcholine receptor, which allows for the specific modulation of this receptor without affecting other receptors. This compound is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations, including its low solubility in water and its potential side effects on other nicotinic acetylcholine receptors.
Future Directions
There are several future directions for the research on N-isobutyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in the modulation of inflammation and oxidative stress in other diseases, such as cancer and autoimmune diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and to identify potential side effects and safety concerns.
Scientific Research Applications
N-isobutyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential applications in research. It has been shown to have neuroprotective effects in several animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound has also been shown to modulate inflammation and oxidative stress, which are implicated in the pathogenesis of several diseases.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.C2H2O4/c1-14(2)12-19-18(21)16-8-10-20(11-9-16)13-15-4-6-17(22-3)7-5-15;3-1(4)2(5)6/h4-7,14,16H,8-13H2,1-3H3,(H,19,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEFZXGQGMXODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



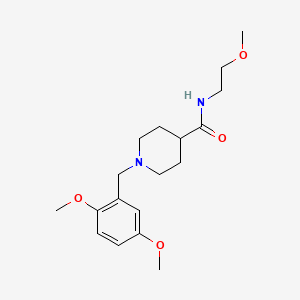

![1-[4-(benzyloxy)benzyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B3949898.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949901.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949905.png)

![1-(2,4-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949913.png)
